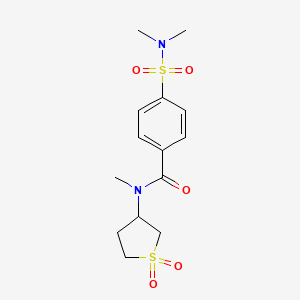

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S2/c1-15(2)23(20,21)13-6-4-11(5-7-13)14(17)16(3)12-8-9-22(18,19)10-12/h4-7,12H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRRNVOUMSFTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through a sulfonation reaction. The dioxo-thiolan ring can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

2.1 Substituent Effects on Physicochemical Properties

The target compound’s benzamide backbone is shared with several analogs, but substituent variations critically modulate properties:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The sulfamoyl group in the target compound (electron-withdrawing) contrasts with the acetyl (moderately electron-withdrawing) and dimethylamino (electron-donating) groups in analogs. This affects dipole moments and solubility: sulfamoyl derivatives typically exhibit higher polarity and aqueous solubility .

- Thiolan-Dioxo vs. Heterocyclic Moieties: The thiolan-dioxo group in the target compound and EN300-265932 introduces a rigid, sulfone-containing ring, enhancing metabolic stability compared to morpholino-triazine () or pyrazolo-pyridine systems .

3.1 Infrared (IR) Spectroscopy

- Target Compound: Expected IR bands include:

- ν(S=O) : ~1150–1250 cm⁻¹ (sulfamoyl and thiolan-dioxo S=O stretches).

- ν(C=O) : ~1660–1680 cm⁻¹ (amide carbonyl).

- ν(N-H) : Absent due to N-methylation.

- Analog 3d (): IR shows ν(C=O) at 1658 cm⁻¹ (amide) and 1633 cm⁻¹ (acetyl), with ν(N-H) absent due to N-methylation. The dimethylamino group exhibits ν(C-N) at ~1315 cm⁻¹ .

- Triazole Derivatives (): ν(C=S) at 1243–1258 cm⁻¹ in hydrazinecarbothioamides, absent in triazoles after cyclization. This contrasts with the persistent sulfamoyl S=O in the target compound .

Biological Activity

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dimethylsulfamoyl group and a thiolane derivative, suggest various biological activities. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C13H18N2O5S2

- Molecular Weight : Approximately 346.42 g/mol

The compound's structure includes a benzamide moiety linked to a thiolane ring containing a dioxo group, which may contribute to its biological interactions.

The biological activity of this compound likely involves:

- Hydrogen Bonding : The sulfamoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity.

- Hydrophobic Interactions : The thiolane ring enhances hydrophobic interactions with biological molecules, potentially influencing enzyme kinetics or receptor signaling pathways.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest potential in inhibiting tumor growth through modulation of specific signaling pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)methylbenzamide | C14H20N2O5S | Contains a methoxy group; potential for different biological activity |

| Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate | C13H17NO6S2 | Similar sulfamoyl structure; used in organic synthesis |

| Benzamide, N-(4-(1,3-dimethyl-2,6-dioxo...) | C12H15N3O3 | More complex structure; potential for diverse biological effects |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of similar compounds. For instance:

- A study demonstrated that derivatives of thiolane compounds exhibited significant inhibition of certain enzymes involved in cancer metabolism.

- Another research project explored the antimicrobial properties of sulfamoyl derivatives against Gram-positive and Gram-negative bacteria.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of the Thiolane Ring : This can be achieved through reactions involving suitable dienes and sulfur dioxide.

- Attachment of the Sulfamoyl Group : Reaction with sulfamoyl chloride derivatives under basic conditions forms the intermediate.

- Final Coupling : The final product is obtained through coupling reactions with appropriate amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.